Elephantin

Description

Properties

Molecular Formula |

C20H22O7 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O7/c1-9(2)5-14(21)25-13-7-11-6-12(24-19(11)23)8-20(4)17(27-20)16-15(13)10(3)18(22)26-16/h5-6,12-13,15-17H,3,7-8H2,1-2,4H3/t12-,13-,15+,16-,17+,20+/m0/s1 |

InChI Key |

HSTUUCOYVIWGLJ-DXUAHVLSSA-N |

SMILES |

CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O)C |

Canonical SMILES |

CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |

Synonyms |

elephantin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Elephantin

For Researchers, Scientists, and Drug Development Professionals

Abstract

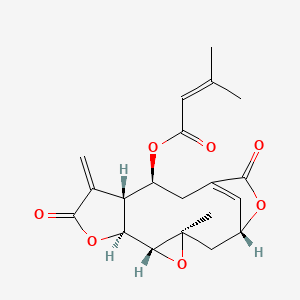

Elephantin, a naturally occurring germacrane (B1241064) sesquiterpenoid dilactone, has garnered significant interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Elephantopus genus, particularly Elephantopus elatus, this complex molecule exhibits a unique and intricate chemical architecture. This guide provides a comprehensive overview of the chemical structure of Elephantin, including its definitive stereochemistry, supported by a compilation of spectroscopic data and a detailed account of its isolation and structural elucidation. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

Elephantin is characterized by a complex tetracyclic core structure, which includes a ten-membered carbocyclic ring, two fused γ-lactone rings, and an epoxide functionality. The molecule also features an α,β-unsaturated ester side chain.

Table 1: Chemical Identifiers and Properties of Elephantin

| Identifier | Value | Source |

| IUPAC Name | [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate | [1] |

| Molecular Formula | C₂₀H₂₂O₇ | [1] |

| Molecular Weight | 374.4 g/mol | [1] |

| SMILES String | CC(=CC(=O)O[C@H]1CC2=C--INVALID-LINK--OC2=O)C | [2] |

| CAS Number | 21899-50-3 | [1] |

| Appearance | Colorless prisms |

The chemical structure of Elephantin, with its multiple stereocenters and functional groups, presents a significant challenge for total synthesis and a fascinating subject for structure-activity relationship studies.

Caption: A 2D representation of the chemical structure of Elephantin.

Spectroscopic Data for Structural Elucidation

The structure of Elephantin was primarily elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.

Table 2: ¹H NMR Spectral Data of Elephantin (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.12 | dd | 10.0, 8.0 |

| H-2 | 2.95 | m | |

| H-3 | 3.20 | m | |

| H-5 | 4.65 | t | 9.0 |

| H-6 | 6.25 | d | 3.0 |

| H-7 | 3.85 | m | |

| H-8 | 4.90 | m | |

| H-13a | 5.60 | s | |

| H-13b | 6.15 | s | |

| H-14 | 1.45 | s | |

| H-15 | 1.20 | d | 7.0 |

| H-2' | 5.70 | q | 1.5 |

| H-3' | 1.95 | d | 1.5 |

| H-4' | 2.20 | s | |

| H-5' | 1.90 | s |

Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectral Data of Elephantin (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 78.5 |

| C-2 | 48.2 |

| C-3 | 41.0 |

| C-4 | 138.9 |

| C-5 | 82.1 |

| C-6 | 124.5 |

| C-7 | 59.8 |

| C-8 | 75.6 |

| C-9 | 136.2 |

| C-10 | 45.3 |

| C-11 | 169.8 |

| C-12 | 170.2 |

| C-13 | 121.5 |

| C-14 | 17.2 |

| C-15 | 12.5 |

| C-1' | 166.5 |

| C-2' | 127.8 |

| C-3' | 158.3 |

| C-4' | 20.5 |

| C-5' | 27.6 |

Note: This is a representative dataset based on published literature. Actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS): High-resolution mass spectrometry confirmed the molecular formula of Elephantin as C₂₀H₂₂O₇.[3] The fragmentation pattern in the mass spectrum is consistent with the proposed structure, showing characteristic losses of the ester side chain and fragments arising from the cleavage of the lactone rings.

Experimental Protocols

Isolation of Elephantin from Elephantopus elatus

The following is a generalized protocol based on the original isolation procedure described by Kupchan et al.

Caption: A workflow diagram for the isolation of Elephantin.

Detailed Methodology:

-

Extraction: The dried and ground aerial parts of Elephantopus elatus are exhaustively extracted with ethanol at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a viscous residue.

-

Solvent Partitioning: The residue is partitioned between chloroform and water. The chloroform layer, containing the active constituents, is separated.

-

Column Chromatography (Step 1): The chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of benzene (B151609) and chloroform. Fractions are collected and monitored for biological activity and by thin-layer chromatography (TLC).

-

Column Chromatography (Step 2): The active fractions are combined and re-chromatographed on a silica gel column, eluting with a gradient of chloroform and acetone (B3395972).

-

Crystallization: The fractions containing pure Elephantin are combined, concentrated, and the compound is crystallized from a mixture of acetone and isopropyl ether to afford colorless prisms.

Structure Elucidation Experiments

The definitive structure of Elephantin was established through a series of chemical and spectroscopic experiments:

-

Elemental Analysis and Mass Spectrometry: These techniques were used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provided evidence for the presence of key functional groups, including hydroxyl, γ-lactone, and α,β-unsaturated carbonyl moieties.

-

¹H NMR Spectroscopy: This was instrumental in determining the number and connectivity of protons in the molecule, including the stereochemical relationships between them.

-

Chemical Degradation: Alkaline hydrolysis of Elephantin yielded elephantol and 3-methyl-2-butenoic acid, confirming the nature of the ester side chain.

-

X-ray Crystallography: The final and unambiguous confirmation of the structure and stereochemistry of Elephantin was achieved through single-crystal X-ray diffraction analysis of a suitable derivative.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by Elephantin are a subject of ongoing research, its cytotoxic and anti-tumor activities are believed to be mediated through multiple mechanisms, including the alkylation of biological macromolecules.

Caption: A hypothesized mechanism of action for Elephantin.

The α,β-unsaturated carbonyl functionalities present in the two lactone rings and the ester side chain of Elephantin are thought to act as Michael acceptors. They can react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, leading to the covalent modification and inactivation of key enzymes and transcription factors involved in cell proliferation and survival.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of Elephantin, a complex sesquiterpenoid dilactone of significant scientific interest. The combination of spectroscopic data and detailed experimental protocols for its isolation and characterization serves as a valuable resource for researchers in the fields of natural product chemistry and drug discovery. The intricate structure of Elephantin continues to inspire efforts in total synthesis and the development of novel analogs with enhanced therapeutic potential. Further investigation into its molecular mechanisms of action will undoubtedly unveil new opportunities for its application in medicine.

References

The Sesquiterpene Lactone Elephantopin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantopin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth overview of Elephantopin, focusing on its discovery, natural origin, and chemical characteristics. It further delves into the molecular mechanisms underlying its therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Origin

Elephantopin is a germacranolide sesquiterpene lactone first isolated from the plant Elephantopus elatus.[1] It is a prominent bioactive constituent of plants belonging to the Elephantopus genus, most notably Elephantopus scaber, commonly known as "elephant's foot".[1][2] This plant has a history of use in traditional medicine across Asia, Africa, and South America for treating a variety of ailments, including fever, diarrhea, and cancer.[3][4] The discovery of Elephantopin and its derivatives, such as Deoxyelephantopin (B1239436) and Isodeoxyelephantopin, has paved the way for extensive research into their pharmacological activities.[2][4]

Chemical Properties

Elephantopin is characterized by a complex chemical structure featuring two lactone rings and an epoxide functional group.[1] Its molecular formula is C₁₉H₂₀O₇, with a molar mass of 360.362 g/mol .[5] The presence of the α-methylene-γ-lactone moiety is a key structural feature believed to be crucial for its biological activity, likely through Michael addition reactions with biological nucleophiles.

Table 1: Chemical and Physical Properties of Elephantopin

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₇ | [5] |

| Molar Mass | 360.362 g/mol | [5] |

| IUPAC Name | [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate | [5] |

| Class | Sesquiterpene Lactone (Germacranolide) | [1] |

Biological Activity and Quantitative Data

The primary pharmacological activities of Elephantopin and its analogues, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), are their anti-cancer and anti-inflammatory effects. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.

Anti-Cancer Activity

Deoxyelephantopin and its related compounds have shown significant inhibitory effects on various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 2: IC₅₀ Values of Deoxyelephantopin and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.12 | 72 | [3] |

| Isodeoxyelephantopin | HCT116 | Colorectal Carcinoma | 2.56 | 72 | [3] |

| Scabertopin | J82 | Bladder Cancer | ~20 | 24 | [6] |

| Scabertopin | T24 | Bladder Cancer | ~20 | 24 | [6] |

| Scabertopin | RT4 | Bladder Cancer | ~20 | 24 | [6] |

| Scabertopin | 5637 | Bladder Cancer | ~20 | 24 | [6] |

| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 µg/mL | Not Specified | [7] |

| Isodeoxyelephantopin | A549 | Lung Carcinoma | 10.46 µg/mL | Not Specified | [7] |

| Elescaberin | SMMC-7721 | Liver Cancer | 8.18-14.08 | Not Specified | [8] |

| Deoxyelephantopin | A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified | [8] |

Anti-Inflammatory Activity

Elephantopin and other sesquiterpene lactones isolated from Elephantopus mollis have exhibited potent anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, with IC₅₀ values ranging from 0.57 to 14.34 µM.[9]

Experimental Protocols

Bioassay-Guided Isolation of Deoxyelephantopin from Elephantopus scaber

The following protocol outlines a typical bioassay-guided isolation of Deoxyelephantopin.

Methodology:

-

Extraction: Powdered plant material of Elephantopus scaber is subjected to sequential extraction using solvents of increasing polarity, commonly starting with hexane followed by chloroform, in a Soxhlet apparatus.[10] The extracts are then concentrated under reduced pressure.[10]

-

Bioassay-Guided Fractionation: The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water).[11] The resulting fractions are tested for biological activity (e.g., cytotoxicity against a cancer cell line or antitrypanosomal activity).[3][11] The most active fraction is then subjected to further separation using techniques like silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).[3]

-

Purification and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC).[11] Fractions exhibiting the highest activity are combined and further purified, often by crystallization, to yield the pure compound.[11] The structure of the isolated compound is then elucidated using spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[11]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Deoxyelephantopin) for a specified duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Mechanism of Action

Elephantopin and its analogues exert their biological effects by modulating multiple signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Inhibition of NF-κB Signaling Pathway

Deoxyelephantopin has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) and the phosphorylation of its inhibitor, IκBα.[12] This is achieved by suppressing the phosphorylation of upstream kinases in the PI3K/Akt and MAPK pathways.[12] The inhibition of the NF-κB pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.[13]

Modulation of STAT3 Signaling

Isodeoxyelephantopin has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a concentration-dependent manner in triple-negative breast cancer cells.[14][15] The inhibition of STAT3 phosphorylation is crucial for its anti-tumor activity and its ability to enhance the efficacy of chemotherapeutic agents like paclitaxel.[14][15]

Induction of Apoptosis and Cell Cycle Arrest

Deoxyelephantopin induces apoptosis in cancer cells through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][16] It also causes cell cycle arrest at the G2/M phase, which is associated with the upregulation of p21 and p53, and the downregulation of cyclins and cyclin-dependent kinases.[3][17]

Conclusion

Elephantopin and its related sesquiterpene lactones, derived from the medicinal plant Elephantopus scaber, represent a promising class of natural products with significant anti-cancer and anti-inflammatory potential. Their multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB and STAT3, makes them attractive candidates for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel therapeutics derived from natural sources. Further studies are warranted to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy.

References

- 1. Elephantopin - Wikipedia [en.wikipedia.org]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Elephantopin | C19H20O7 | CID 442206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]

- 14. Isodeoxyelephantopin Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Elephantopus elatus as a Source of the Anticancer Compound Elephantopin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elephantopus elatus, a perennial herb native to the southeastern United States, is a known source of the sesquiterpenoid lactones elephantin and elephantopin (B76216). These natural products have garnered interest within the scientific community for their potential cytotoxic and antitumor properties. This technical guide provides a comprehensive overview of Elephantopus elatus as a source of elephantopin and its related compound, elephantin. It details their cytotoxic activity against various cancer cell lines, outlines plausible signaling pathways involved in their mechanism of action, and provides detailed experimental protocols for their isolation and cytotoxic evaluation. This document aims to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

The genus Elephantopus has been a subject of phytochemical and pharmacological research due to the presence of bioactive sesquiterpenoid lactones.[1] Notably, Elephantopus elatus has been identified as a natural source of two such compounds: elephantin and elephantopin.[2] Early studies have indicated the potential of these compounds as tumor inhibitors, warranting further investigation into their mechanisms of action and therapeutic potential. This guide focuses on the technical aspects of leveraging Elephantopus elatus as a source for elephantopin, providing a consolidated repository of available data and methodologies.

Quantitative Cytotoxicity Data

The cytotoxic effects of elephantin and the closely related compound isodeoxyelephantopin (B1158786) have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological or biochemical functions.

Table 1: In Vitro Cytotoxicity of Elephantin (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| H9 | Lymphoid Neoplasm | 1.17 |

| WSU-NHL | Lymphoid Neoplasm | 1.55 |

| DEL | Lymphoid Neoplasm | 1.56 |

| SU-DHL-5 | B Cell Lymphoma | 1.73 |

| NALM-6 | B Cell Leukemia | 2.24 |

| SBC-3 | Small Cell Lung Carcinoma | 2.54 |

| P12-ICHIKAWA | T-Cell Leukemia | 2.64 |

| ST486 | Burkitt Lymphoma | 2.68 |

| HAL-01 | Lymphoblastic Leukemia | 2.78 |

| BE-13 | Lymphoblastic Leukemia | 2.82 |

| C-33-A | Cervical Carcinoma | 2.88 |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | 2.96 |

| NB13 | Neuroblastoma | 3.08 |

| A3-KAW | B Cell Lymphoma | 3.12 |

| SCC-3 | B Cell Lymphoma | 3.16 |

| P32-ISH | Burkitt Lymphoma | 3.20 |

| IM-9 | Myeloma | 3.24 |

| D-283MED | Medulloblastoma | 3.27 |

| CML-T1 | Chronic Myeloid Leukemia | 3.35 |

| Daudi | Burkitt Lymphoma | 3.39 |

| A4-Fuk | B Cell Lymphoma | 3.40 |

| MOLM-13 | Acute Myeloid Leukemia | 3.40 |

| GA-10 | Burkitt Lymphoma | 3.44 |

| DOHH-2 | B Cell Lymphoma | 3.49 |

| LAMA-84 | Chronic Myeloid Leukemia | 3.55 |

| Data sourced from the Genomics of Drug Sensitivity in Cancer database.[3] |

Table 2: In Vitro Cytotoxicity of Isodeoxyelephantopin (IC50)

| Cell Line | Cancer Type | IC50 (µg/mL) |

| T47D | Breast Carcinoma | 1.3 |

| A549 | Lung Carcinoma | 10.46 |

| Data for isodeoxyelephantopin, a related compound, is provided as a proxy for elephantopin's potential activity. |

Signaling Pathways in Elephantopin-Mediated Cytotoxicity

While the precise signaling pathways modulated by elephantin and elephantopin are not yet fully elucidated, studies on the closely related and structurally similar sesquiterpenoid lactone, deoxyelephantopin, provide significant insights into their likely mechanisms of action. Deoxyelephantopin has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting key signaling pathways, including NF-κB, STAT3, and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Isodeoxyelephantopin has been demonstrated to suppress NF-κB activation induced by various inflammatory agents.[4] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Deoxyelephantopin induces cell death in oral cancer cells via the downregulation of AKT1-mTOR-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Elephantin sesquiterpenoid

An In-depth Technical Guide on the Biological Activity of Elephantin Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin and its related sesquiterpenoid lactones, primarily deoxyelephantopin (B1239436) (DET) and isodeoxyelephantopin (B1158786) (IDET), are natural compounds isolated from plants of the Elephantopus genus, most notably Elephantopus scaber.[1][2] These compounds have garnered significant scientific interest due to their broad spectrum of biological activities. Traditionally, Elephantopus scaber has been used in folk medicine for treating various ailments, including cancer, inflammation, and microbial infections.[1][2] This technical guide provides a comprehensive overview of the biological activities of elephantin sesquiterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The guide details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways.

Anticancer Activity

Deoxyelephantopin (DET) and isodeoxyelephantopin (IDET) have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3] Their anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Molecular Mechanisms of Anticancer Activity

The anticancer effects of DET and IDET are attributed to their ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and invasion.

1.1.1. Induction of Apoptosis:

DET and IDET induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][5]

-

Intrinsic Pathway: These compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[3][6] This triggers the release of cytochrome c from the mitochondria into the cytosol. The modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic proteins (Bax, Bad, Bak) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), further promotes the mitochondrial-mediated apoptosis.[1][5][6] Released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and ultimately, cell death.[1][5][6]

-

Extrinsic Pathway: DET has been shown to upregulate the expression of death receptors like DR4/5 and Fas, leading to the activation of caspase-8.[1] Activated caspase-8 can directly activate caspase-3 or cleave Bid to tBid, which then activates the intrinsic pathway.

1.1.2. Inhibition of NF-κB Signaling Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis. DET and IDET are potent inhibitors of the NF-κB pathway.[1][7] They inhibit both constitutive and induced NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][6][7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in cell survival and proliferation.[1][7]

1.1.3. Modulation of STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often constitutively activated in many cancers, promoting cell growth and survival. DET has been shown to inhibit the phosphorylation of STAT3 at Tyr705, which is essential for its activation.[1] This inhibition leads to the downregulation of STAT3-regulated genes, such as Bcl-2 and Bcl-xL.[1]

1.1.4. Cell Cycle Arrest:

DET can induce cell cycle arrest, primarily at the G2/M phase, in cancer cells.[8][9] This is often associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21.[8] DET has also been shown to downregulate the expression of cyclins (Cyclin D1, A2, B1, E2) and cyclin-dependent kinases (CDK2, CDK4) that are essential for cell cycle progression.[8]

Quantitative Data: Cytotoxicity of Deoxyelephantopin

The cytotoxic activity of deoxyelephantopin has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | 5.2 - 9.7 | [10] |

| A549 | Lung Adenocarcinoma | 5.2 - 9.7 | [10] |

| H1299 | Non-small Cell Lung Cancer | 4.4 | [10] |

| H460 | Non-small Cell Lung Cancer | 8.9 | [10] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [11] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [11] |

| HTB-26 | Breast Cancer | 10 - 50 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Deoxyelephantopin (DET) stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of DET in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the diluted DET solutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. DET and IDET exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1][7]

Molecular Mechanisms of Anti-inflammatory Activity

The primary anti-inflammatory mechanism of DET and IDET is the suppression of NF-κB activation induced by various inflammatory stimuli such as TNF-α, lipopolysaccharide (LPS), and interleukin-1β (IL-1β).[1][7] By inhibiting IκBα phosphorylation and degradation, these compounds prevent the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assays

Common in vitro assays to evaluate anti-inflammatory activity include the inhibition of protein denaturation and membrane stabilization assays.

2.2.1. Inhibition of Protein Denaturation Assay:

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Deoxyelephantopin (DET)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of DET at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

2.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound indicates its ability to inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.

Materials:

-

Fresh human blood

-

Isotonic buffer solution (pH 7.4)

-

Hypotonic saline

-

Deoxyelephantopin (DET)

-

Standard anti-inflammatory drug

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Prepare a 10% v/v suspension of HRBC in isotonic buffer.

-

Mix 1.0 mL of the HRBC suspension with 1.0 mL of DET at different concentrations.

-

Incubate at 37°C for 30 minutes.

-

Induce hemolysis by adding 2.0 mL of hypotonic saline.

-

Incubate at 37°C for 30 minutes and then centrifuge.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculate the percentage of membrane stabilization.

Antimicrobial Activity

Elephantin sesquiterpenoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi.[12][13]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Gram-positive bacteria | Bacteria | 50 - 500 | [13] |

| Gram-negative bacteria | Bacteria | 100 - 500 | [13] |

| Candida albicans | Fungus | 200 - 1000 | [13] |

| Aspergillus niger | Fungus | 200 - 1000 | [13] |

| Aspergillus clavatus | Fungus | 200 - 1000 | [13] |

Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is commonly used to evaluate the antimicrobial activity of plant extracts.[14]

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial or fungal culture

-

Deoxyelephantopin (DET) solution

-

Sterile cork borer

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the agar plate evenly with the test microorganism.[14]

-

Well Preparation: Create wells of 6-8 mm diameter in the agar plate using a sterile cork borer.[14]

-

Sample Addition: Add a defined volume (e.g., 50-100 µL) of the DET solution at different concentrations into the wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Observation: Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Conclusion

The sesquiterpenoid lactone elephantin and its derivatives, particularly deoxyelephantopin and isodeoxyelephantopin, exhibit a remarkable range of biological activities, with significant potential for the development of novel therapeutic agents. Their potent anticancer effects, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like NF-κB and STAT3, make them promising candidates for further investigation in oncology. Furthermore, their anti-inflammatory and antimicrobial properties underscore their potential utility in treating a variety of other pathological conditions. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising natural products.

References

- 1. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ovid.com [ovid.com]

- 4. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxyelephantopin from Elephantopus scaber Inhibits HCT116 Human Colorectal Carcinoma Cell Growth through Apoptosis and Cell Cycle Arrest [mdpi.com]

- 9. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Antineoplastic Properties of Germacrane Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineoplastic properties of germacrane (B1241064) sesquiterpenoids, a class of natural products showing significant promise in oncology research. This document outlines their cytotoxic effects on various cancer cell lines, details the experimental protocols for assessing their activity, and illustrates the key signaling pathways through which they exert their anticancer effects.

Quantitative Assessment of Cytotoxic Activity

Germacrane sesquiterpenoids have demonstrated a broad spectrum of cytotoxic activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the IC50 values for various germacrane sesquiterpenoids across different human cancer cell lines.

Table 1: Cytotoxicity of Germacrone and its Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Germacrone | A549 | Lung Carcinoma | >100 | |

| Germacrone | Bel-7402 | Hepatocellular Carcinoma | >100 | [1] |

| Germacrone | HeLa | Cervical Cancer | >100 | [1] |

| Germacrone | HepG2 | Hepatocellular Carcinoma | 68.23 | [1] |

| Germacrone | dHepaRG | Hepatocellular Carcinoma | ~250 | [1] |

| Germacrone | MCF-7/ADR | Multidrug-Resistant Breast Cancer | 180.41 ± 12.45 | |

| Germacrone Derivative (3b) | HepG2 | Hepatocellular Carcinoma | 68.23 | [1] |

Table 2: Cytotoxicity of Other Germacrane Sesquiterpenoids

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Germacrane Sesquiterpene Dilactone (4) | A549 | Lung Carcinoma | 8.97 - 27.39 | [1] |

| HepG2 | Hepatocellular Carcinoma | 8.97 - 27.39 | [1] | |

| MCF-7 | Breast Cancer | 8.97 - 27.39 | [1] | |

| HeLa | Cervical Cancer | 8.97 - 27.39 | [1] | |

| Deoxymikanolide (7) | A549 | Lung Carcinoma | Not specified | [1] |

| Highly Oxygenated Germacrane-type Sesquiterpenoid (13) | A549 | Human Lung Cancer | 6.02 - 10.77 | [2] |

| MDA-MB-231 | Human Breast Cancer | 6.02 - 10.77 | [2] | |

| Highly Oxygenated Germacrane-type Sesquiterpenoid (21) | A549 | Human Lung Cancer | 6.02 - 10.77 | [2] |

| MDA-MB-231 | Human Breast Cancer | 6.02 - 10.77 | [2] | |

| Highly Oxygenated Germacrane-type Sesquiterpenoid (23) | A549 | Human Lung Cancer | 6.02 - 10.77 | [2] |

| MDA-MB-231 | Human Breast Cancer | 6.02 - 10.77 | [2] |

Key Signaling Pathways Modulated by Germacrane Sesquiterpenoids

Germacrane sesquiterpenoids exert their antineoplastic effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3] The primary pathways affected include NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Germacrane sesquiterpenoids have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis of cancer cells.[4][5]

Caption: Inhibition of the NF-κB signaling pathway by germacrane sesquiterpenoids.

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Germacrone has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[3]

Caption: Germacrone-mediated inhibition of the PI3K/AKT/mTOR signaling pathway.

Downregulation of the JAK/STAT Pathway

The JAK/STAT signaling pathway is involved in cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Germacrane sesquiterpenoids can inhibit this pathway, contributing to their anticancer effects.[3]

Caption: Inhibition of the JAK/STAT signaling pathway by germacrane sesquiterpenoids.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro assays used to evaluate the antineoplastic properties of germacrane sesquiterpenoids.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[6][7][8]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete culture medium

-

Germacrane sesquiterpenoid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the germacrane sesquiterpenoid in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value from a dose-response curve.

Caption: Experimental workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12][13]

Materials:

-

Cancer cell line

-

Germacrane sesquiterpenoid

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Annexin V Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the germacrane sesquiterpenoid for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at approximately 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[14][15][16]

Materials:

-

Cancer cell line

-

Germacrane sesquiterpenoid

-

6-well plates

-

PBS

-

70% cold ethanol (B145695)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the germacrane sesquiterpenoid for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Conclusion

Germacrane sesquiterpenoids represent a promising class of natural products with significant antineoplastic properties. Their ability to induce cytotoxicity and modulate key signaling pathways in cancer cells highlights their potential for the development of novel anticancer therapeutics. The data and protocols presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A germacranolide sesquiterpene lactone suppressed inducible nitric oxide synthase by downregulating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

Deoxyelephantopin and Isodeoxyelephantopin: A Technical Guide on Preliminary Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of deoxyelephantopin (B1239436) (DET) and its structural isomer, isodeoxyelephantopin (B1158786) (IDET). These sesquiterpene lactones, primarily isolated from plants of the Elephantopus genus (e.g., Elephantopus scaber L.), have demonstrated significant anti-inflammatory and anti-cancer properties. This document synthesizes key findings on their cytotoxic activity, impact on cellular signaling pathways, and the experimental methodologies used to elucidate these effects.

Quantitative Data: Cytotoxic Activity

DET and IDET exhibit potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values highlight the compounds' efficacy and differential sensitivity among cancer types.

Table 1: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Carcinoma | 7.46 | 21.5 | 48 | [1][2] |

| K562 | Chronic Myeloid Leukemia | 4.02 | 11.6 | 48 | [2] |

| KB | Oral Carcinoma | 3.35 | 9.7 | 48 | [2] |

| T47D | Breast Cancer | 1.86 | 5.4 | 48 | [2] |

| SiHa | Cervical Cancer | 4.14 | 12.0 | 48 | [2] |

| A549 | Lung Adenocarcinoma | 12.28 | 35.5 | 48 | [2] |

| L-929 | Murine Fibrosarcoma | 11.2 | 32.4 | Not Specified | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | ~10-20 | 24 | [4][5] |

| BxPC-3 | Pancreatic Cancer | Not Specified | 30 - 50 | Not Specified | [2] |

| MG-63 | Human Osteosarcoma | Not Specified | 4 - 32 | Not Specified | [2] |

Table 2: IC50 Values of Isodeoxyelephantopin (IDET) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Carcinoma | 0.88 | 2.56 | Not Specified | [2] |

| H1299 | Lung Cancer | Not Specified | <51.2 | 24/48 | [2] |

| A549 | Lung Cancer | Not Specified | <51.2 | 24/48 | [2] |

Note: Conversion between µg/mL and µM is based on the molecular weight of deoxyelephantopin (346.39 g/mol ).

Core Mechanisms of Action

Preliminary studies reveal that DET and IDET exert their anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress, which in turn modulates key signaling pathways governing cell survival, proliferation, and death.[5][6]

Inhibition of the NF-κB Signaling Pathway

A central mechanism for both DET and IDET is the potent suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[7]

-

Mechanism: DET and IDET inhibit the IκBα kinase (IKK) complex.[7] This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] As a result, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, c-IAP) and inflammatory cytokines.[4][7] This inhibition of constitutive and induced NF-κB activation sensitizes cancer cells to apoptosis.[6][7]

Induction of Apoptosis

DET and IDET trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8][9]

-

Intrinsic Pathway: The compounds induce oxidative stress (ROS generation), leading to a decrease in the mitochondrial membrane potential.[5] This is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] The subsequent release of cytochrome c from the mitochondria activates caspase-9, which in turn activates the executioner caspase-3, leading to PARP cleavage and apoptosis.[2][5]

-

Extrinsic Pathway: DET has been shown to upregulate death receptors like TNF-R1.[2] Activation of these receptors leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[2][8] Caspase-8 can then directly activate caspase-3 or cleave Bid to tBid, which amplifies the mitochondrial apoptotic signal.[8][9]

Modulation of MAPK and PI3K/Akt Signaling

DET and IDET alter the balance of pro-survival and pro-apoptotic signaling cascades.[2][8]

-

MAPK Pathway: The compounds typically increase the phosphorylation (activation) of the stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) and p38 MAPK, both of which are associated with apoptosis.[2][10] Conversely, they often inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key promoter of cell proliferation and survival.[2][8]

-

PI3K/Akt/mTOR Pathway: This critical pro-survival pathway is also inhibited by DET, further contributing to its anti-cancer effects.[11]

References

- 1. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Deoxyelephantopin induces apoptosis via oxidative stress and enhances gemcitabine sensitivity in vitro and in vivo through targeting the NF-κB signaling pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isodeoxyelephantopin, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Immediate Release

This technical guide provides an in-depth exploration of the natural sources, chemical diversity, and extraction methodologies for Elephantin and its related sesquiterpene lactone compounds. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to facilitate further investigation and application of these potent bioactive molecules.

Introduction: The Promise of Elephantopus

The genus Elephantopus, commonly known as Elephant's Foot, has a rich history in traditional medicine across Asia, Africa, and Australia. Modern phytochemical investigations have unveiled a treasure trove of bioactive compounds within these plants, with sesquiterpene lactones being of particular interest due to their significant pharmacological activities. Among these, Elephantin and its structural relatives have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on the primary plant sources, the spectrum of related compounds, and the scientific protocols for their isolation and quantification.

Natural Sources and Key Bioactive Compounds

The principal natural sources of Elephantin and its related compounds are perennial herbs belonging to the Elephantopus genus, most notably Elephantopus scaber and Elephantopus elatus. These plants synthesize a variety of sesquiterpene lactones, which are characterized by a 15-carbon skeleton and are considered chemotaxonomic markers for the Asteraceae family.

The primary compounds of interest include:

-

Elephantin: A germacrane (B1241064) sesquiterpenoid.

-

Elephantopin: Another key germacranolide sesquiterpene lactone.

-

Deoxyelephantopin (B1239436): A major sesquiterpene lactone with well-documented biological activities.

-

Isodeoxyelephantopin (B1158786): An isomer of deoxyelephantopin.

-

Scabertopin: A sesquiterpene lactone found in E. scaber.

-

Isoscabertopin: An isomer of scabertopin.

These compounds are typically found in the leaves, stems, and roots of the plants, with concentrations varying depending on the species, geographical location, and harvesting time.

Quantitative Analysis of Bioactive Compounds

Accurate quantification of Elephantin and its analogs is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The following table summarizes the available quantitative data.

| Compound | Plant Source | Plant Part | Extraction Method | Analytical Method | Yield/Concentration | Reference |

| Deoxyelephantopin/Isodeoxyelephantopin | Elephantopus scaber Linn. | Whole Plant | Chloroform (B151607) Extraction | Crystallization | 0.035% of chloroform extract | [1] |

Note: Further research is required to establish a more comprehensive quantitative profile of these compounds across different species and extraction conditions.

Experimental Protocols

Extraction and Isolation of Sesquiterpene Lactones from Elephantopus scaber

This protocol outlines a general procedure for the extraction and isolation of deoxyelephantopin and related compounds from the whole plant material of Elephantopus scaber.

4.1.1. Plant Material Preparation:

-

Collect and air-dry the whole plant of Elephantopus scaber at room temperature until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

4.1.2. Extraction:

-

Macerate the powdered plant material (e.g., 250 g) sequentially with ethanol (B145695) (3 x 1 L) and then acetone (B3395972) (3 x 1 L) at room temperature for 72 hours for each solvent.

-

Alternatively, perform a chloroform extraction on the dried plant material.

-

Concentrate the extracts under reduced pressure at 40°C using a rotary evaporator to obtain the crude extract.

4.1.3. Fractionation and Purification:

-

Subject the crude ethanol extract (e.g., 7 g) to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient solvent system, starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., 7:3 to 0:10 hexane:ethyl acetate), followed by an ethyl acetate-methanol gradient (e.g., 8:2 to 0:10 ethyl acetate:methanol).

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compounds of interest and further purify them by recrystallization or preparative HPLC to yield pure deoxyelephantopin and isodeoxyelephantopin.

Quantitative Analysis by RP-HPLC

A validated reverse-phase HPLC (RP-HPLC) method for the simultaneous quantification of deoxyelephantopin and isodeoxyelephantopin is detailed below.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol (B129727), and water. A validated method uses a different solvent system.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Standard Preparation: Prepare standard solutions of deoxyelephantopin and isodeoxyelephantopin of known concentrations in the mobile phase.

-

Sample Preparation: Prepare a methanol extract of the plant material and filter it through a 0.45 µm membrane filter before injection.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the sample by comparing their peak areas with the calibration curve.

Signaling Pathways and Logical Relationships

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory and anticancer activity of sesquiterpene lactones like deoxyelephantopin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a key regulator of the inflammatory response. Deoxyelephantopin has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[3] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3]

Caption: Inhibition of the NF-κB signaling pathway by Deoxyelephantopin.

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of Elephantin and related compounds from their natural plant sources.

Caption: General workflow for the extraction and isolation of sesquiterpene lactones.

Conclusion

Elephantin and its related sesquiterpene lactones from Elephantopus species represent a promising class of natural products with significant therapeutic potential. This technical guide provides a foundational understanding of their natural sources, chemical diversity, and the methodologies required for their extraction and analysis. The detailed protocols and pathway diagrams serve as a valuable resource for researchers dedicated to harnessing the pharmacological power of these unique compounds for the development of novel therapeutics. Further research is warranted to fully elucidate the quantitative distribution of these compounds and to optimize extraction and purification processes for large-scale applications.

References

- 1. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]

- 2. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of three sesquiterpene lactones from Tithonia diversifolia on their anti-inflammatory activity using the transcription factor NF-kappa B and enzymes of the arachidonic acid pathway as targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Elephantin: A Technical Whitepaper on its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elephantin is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from plants of the Elephantopus genus, particularly Elephantopus elatus, Elephantin and its structural analogs have garnered significant interest within the scientific community for their potential therapeutic applications, primarily in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular formula, CAS number, and known biological activities of Elephantin, with a focus on its mechanism of action and relevant experimental protocols.

Core Molecular Data

A clear identification of a compound is critical for research and development. The fundamental molecular and registry information for Elephantin is summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C20H22O7 | [1][2] |

| CAS Number | 21899-50-3 | [1][2] |

| Molecular Weight | 374.389 g/mol | [1] |

Biological Activity and Mechanism of Action

Elephantin is a member of the germacrane (B1241064) class of sesquiterpene lactones. While direct and extensive research on Elephantin is somewhat limited, significant insights into its biological functions can be drawn from studies on its closely related and co-isolated analogs, such as deoxyelephantopin (B1239436) and elephantopin. The primary biological activities of interest for this class of compounds are their anticancer and anti-inflammatory effects.

Anticancer Activity

Sesquiterpene lactones from Elephantopus species have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The Genomics of Drug Sensitivity in Cancer Project has documented IC50 values for Elephantin, with a median of 33.197 µM across 33 cell lines in one study and 30.064 µM across 681 cell lines in another.

The anticancer mechanism of these compounds is multifaceted, primarily revolving around the induction of apoptosis and the inhibition of key signaling pathways that govern cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are predominantly attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

The proposed mechanism of action for sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF-κB. This covalent modification prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes.

Signaling Pathways

The biological effects of Elephantin and related sesquiterpene lactones are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

As the primary target, inhibition of the NF-κB pathway is central to the anti-inflammatory and some of the anticancer effects of these compounds.

Caption: Inhibition of the NF-κB signaling pathway by Elephantin.

MAPK and PI3K/Akt Signaling Pathways

Studies on the related compound, deoxyelephantopin, have revealed its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical for cell growth, proliferation, and survival.

Caption: Modulation of MAPK and PI3K/Akt pathways by Deoxyelephantopin.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of Elephantin and related compounds.

Isolation of Elephantin from Elephantopus elatus

This protocol is based on the general methods for isolating sesquiterpene lactones from Elephantopus species.

-

Extraction:

-

Air-dry and pulverize the whole plant material of Elephantopus elatus.

-

Perform successive extractions with solvents of increasing polarity, starting with hexane (B92381), followed by chloroform (B151607), and then methanol, at room temperature.

-

Concentrate the chloroform extract under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

Subject the crude chloroform extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Purification:

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject the combined fractions to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure Elephantin.

-

-

Characterization:

-

Confirm the structure and purity of the isolated Elephantin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Elephantin in dimethyl sulfoxide (B87167) (DMSO).

-

Treat the cells with serial dilutions of Elephantin (e.g., 0.1 to 100 µM).

-

Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate for 24 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of Elephantin that inhibits cell growth by 50%.

-

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of Elephantin for 1 to 2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Include unstimulated and vehicle-treated controls.

-

Incubate for 6 to 24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition relative to the stimulated control.

-

Conclusion

Elephantin, a sesquiterpene lactone from Elephantopus elatus, and its related compounds represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and modulation of other critical cellular pathways, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide offer a foundation for researchers to explore the therapeutic potential of these fascinating molecules. Further studies are warranted to fully elucidate the specific activities and mechanisms of Elephantin and to advance its development as a potential therapeutic agent.

References

An In-depth Technical Guide to the Spectroscopic Data of Elephantin and its Analogue, Deoxyelephantopin

For Researchers, Scientists, and Drug Development Professionals

Elephantin is a germacrane (B1241064) sesquiterpenoid and a tumor inhibitor isolated from Elephantopus elatus.[1][2] Its molecular formula is C₂₀H₂₂O₇.[1][2] Deoxyelephantopin (B1239436), another sesquiterpene lactone from Elephantopus scaber, has garnered considerable interest for its anticancer properties, which are attributed to its effects on multiple signaling pathways.[3][4][5]

Spectroscopic Data of Deoxyelephantopin

The following tables summarize the Nuclear Magnetic Resonance (NMR) data for Deoxyelephantopin.

Table 1: ¹H-NMR Spectroscopic Data of Deoxyelephantopin (400 MHz, CDCl₃)[6]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.84 | m | |

| 2 | 5.06 | d | 10.0 |

| 3 | 2.62 | m | |

| 4 | 2.35 | m | |

| 5 | 3.98 | t | 9.2 |

| 6 | 6.22 | d | 3.2 |

| 7 | 4.65 | m | |

| 9 | 2.80 | m | |

| 9' | 2.65 | m | |

| 10 | 3.25 | m | |

| 13 | 6.13 | s | |

| 13' | 5.57 | s | |

| 14 | 1.83 | s | |

| 15 | 1.88 | s | |

| 2' | 6.08 | q | 7.2 |

| 3' | 1.95 | d | 7.2 |

| 4' | 1.85 | s |

Table 2: ¹³C-NMR Spectroscopic Data of Deoxyelephantopin (100 MHz, CDCl₃)[6]

| Position | Chemical Shift (δ, ppm) |

| 1 | 51.2 |

| 2 | 81.5 |

| 3 | 41.8 |

| 4 | 45.3 |

| 5 | 83.7 |

| 6 | 125.1 |

| 7 | 78.2 |

| 8 | 170.1 |

| 9 | 35.1 |

| 10 | 50.2 |

| 11 | 139.8 |

| 12 | 170.5 |

| 13 | 121.5 |

| 14 | 16.8 |

| 15 | 20.1 |

| 1' | 167.2 |

| 2' | 127.9 |

| 3' | 15.8 |

| 4' | 20.5 |

| 5' | 138.5 |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution mass spectrometry of Elephantin has supported a molecular formula of C₂₀H₂₂O₇.[2] The infrared spectrum of Elephantin shows characteristic bands for α,β-unsaturated lactone and α,β-unsaturated ester groups.[2]

Experimental Protocols

The acquisition of spectroscopic data for compounds like Deoxyelephantopin follows established analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.

-

¹H-NMR Spectroscopy: One-dimensional proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C-NMR Spectroscopy: Carbon-13 NMR spectra are acquired to identify the chemical shifts of the carbon atoms. Proton-decoupled spectra are typically used to simplify the spectrum to single lines for each carbon.

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals and to elucidate the compound's structure.

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in either positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This data is used to determine the exact molecular weight and elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the infrared spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The absorption bands are analyzed to identify the functional groups present in the molecule.

Signaling Pathways Modulated by Deoxyelephantopin

Deoxyelephantopin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Apoptosis Induction

Deoxyelephantopin induces apoptosis through both the intrinsic and extrinsic pathways. It can trigger the activation of caspase-8, a key initiator of the extrinsic pathway.[5][6] This leads to the activation of downstream effector caspases like caspase-3.[6][7] In the intrinsic pathway, Deoxyelephantopin can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3][7]

Caption: Deoxyelephantopin-induced apoptosis pathways.

Inhibition of Pro-Survival Signaling

Deoxyelephantopin has been shown to inhibit several pro-survival signaling pathways that are often hyperactivated in cancer cells. These include the NF-κB, PI3K/Akt, and STAT3 pathways.[7] By inhibiting these pathways, Deoxyelephantopin can suppress cancer cell proliferation, survival, and invasion.

Caption: Inhibition of pro-survival pathways by Deoxyelephantopin.

References